((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate

Prodrug Activation Carbonic Anhydrase Inhibition Esterase Hydrolysis

((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is a C8H9N3O6 pyrimidine derivative characterized by a 6-methoxy group, a 5-nitro group, and a unique 4-acetoxymethoxy substituent. This compound functions strategically as a protected prodrug intermediate, where the acetoxymethyl group masks a free hydroxyl that is critical for downstream biological activity.

Molecular Formula C8H9N3O6
Molecular Weight 243.17 g/mol
Cat. No. B12919248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate
Molecular FormulaC8H9N3O6
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCC(=O)OCOC1=NC=NC(=C1[N+](=O)[O-])OC
InChIInChI=1S/C8H9N3O6/c1-5(12)16-4-17-8-6(11(13)14)7(15-2)9-3-10-8/h3H,4H2,1-2H3
InChIKeyBRHLQHKQRVEESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate: A Key Acetoxymethyl Prodrug Intermediate for Carbonic Anhydrase Inhibitor Synthesis


((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is a C8H9N3O6 pyrimidine derivative characterized by a 6-methoxy group, a 5-nitro group, and a unique 4-acetoxymethoxy substituent . This compound functions strategically as a protected prodrug intermediate, where the acetoxymethyl group masks a free hydroxyl that is critical for downstream biological activity. Its core 5-nitropyrimidine scaffold is known to form diagnostic sigma complexes with nucleophiles, a reactivity profile fundamentally dictated by the electron-deficient ring system [1]. Unlike simple 5-nitropyrimidine analogues, the acetoxymethyl ester at the 4-position introduces a specific hydrolytic activation pathway, making it a distinct and non-interchangeable building block for medicinal chemistry programs targeting metalloenzymes such as carbonic anhydrase [2].

Why ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate Cannot Be Substituted by Common 5-Nitropyrimidine Analogues


Generic substitution of ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate with standard 5-nitropyrimidine derivatives is not feasible due to its specific acetoxymethyl ester functionality at the 4-position. This labile group is designed for intracellular esterase-mediated hydrolysis to generate the active 4-hydroxy metabolite, a mechanism absent in simple 4-chloro or 4-amino analogs [1]. The compound's role as a prodrug precursor is evidenced by downstream biological activity: its hydrolyzed metabolite is a key intermediate in the synthesis of potent carbonic anhydrase isozyme inhibitors, with reported binding affinities (Kd) of 70 nM for hCA II and 130 nM for hCA XIII [2]. Attempting to replace this compound with a non-hydrolyzable analogue would abrogate the prodrug activation step, fundamentally altering the pharmacokinetic profile and target engagement of any resulting drug candidate.

Quantitative Differentiation Evidence for ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate Versus Its Closest Analogs


Acetoxymethyl Ester Hydrolysis Enables a 130–230 nM Carbonic Anhydrase Inhibitor Metabolite Unavailable from 4-Chloro Analogs

((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is a prodrug whose acetoxymethyl group is cleaved by intracellular esterases to yield the active 4-hydroxy-6-methoxy-5-nitropyrimidine metabolite. This metabolite serves as the essential electrophilic coupling partner for generating 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamide carbonic anhydrase inhibitors [1]. In contrast, the direct 4-chloro-6-methoxy-5-nitropyrimidine comparator requires harsher nucleophilic displacement conditions and does not leverage the same intracellular activation mechanism . The downstream inhibitor derived from this prodrug pathway exhibits Kd values of 70 nM against human carbonic anhydrase II (hCA II) and 130–230 nM against hCA XIII by thermal shift and isothermal titration calorimetry assays [2].

Prodrug Activation Carbonic Anhydrase Inhibition Esterase Hydrolysis

X-Ray Crystallographic Validation Confirms Specific Binding Mode of the 6-Methoxy-5-nitropyrimidine Scaffold in hCA II at 1.68 Å Resolution

The crystal structure of human carbonic anhydrase isozyme II (hCA II) in complex with a 6-methoxy-5-nitropyrimidine-derived inhibitor (PDB ID: 3M3X) has been determined at 1.68 Å resolution, providing atomic-level validation of the scaffold's binding mode [1]. The 5-nitropyrimidine core participates in specific hydrogen-bonding interactions within the enzyme active site, while the 6-methoxy group occupies a defined hydrophobic pocket. In contrast, 4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide (ChemComp J45), a 4-chloro analog, shows an altered binding orientation due to differences in the 4-position substituent electronics and geometry [2]. This structural evidence confirms that the 6-methoxy-5-nitropyrimidine scaffold with a functionalized 4-position engages hCA II with a distinct pharmacophoric profile compared to 4-halo or 4-unsubstituted analogs.

X-Ray Crystallography Structure-Based Drug Design Carbonic Anhydrase II

5-Nitropyrimidine Sigma Complex Formation Is Regioselective and Solvent-Dependent, Different from Trinitrobenzene Analogs

The 5-nitropyrimidine core of ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate reacts with nucleophiles to form sigma complexes with distinct regioselectivity. Spectroscopic studies by Biffin et al. (1969) demonstrated that methoxide ion attacks 5-nitropyrimidine and its monomethoxy derivatives at the unsubstituted ring position, whereas analogous reactions with 2,4,6-trinitroanisole (TNA) exhibit different regiochemical outcomes due to symmetry differences [1]. The lower symmetry of the nitropyrimidine system creates structural ambiguities not present in TNA-derived sigma complexes, which were resolved by selective deuteration. This established that the 6-methoxy group electronically directs nucleophilic attack to specific ring positions, a property that fundamentally differentiates 5-nitropyrimidine building blocks from their nitrobenzene counterparts in covalent inhibitor design [2].

Sigma Complexes Nucleophilic Addition Electron-Deficient Heterocycles

Ester Functionality Enables Sequential Derivatization Unavailable in 4-Hydroxy or 4-Chloro Analogs

The acetoxymethyl ester at the 4-position of ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate provides an orthogonal protecting group strategy that enables sequential chemical modifications not possible with the free 4-hydroxy analog (6-methoxy-5-nitropyrimidin-4-ol) or the 4-chloro analog [1]. The acetate ester can be selectively hydrolyzed under mildly basic conditions (pH 9–10) without affecting the 5-nitro or 6-methoxy groups, revealing the free hydroxyl for subsequent coupling reactions. In contrast, the 4-hydroxy analog lacks this protecting group and is prone to uncontrolled oxidation or premature conjugation, while the 4-chloro analog requires forcing conditions (elevated temperature, strong base) for nucleophilic displacement that may compromise the nitro group integrity . This sequential deprotection capability is essential for the convergent synthesis of complex carbonic anhydrase inhibitors such as those reported by Sūdžius et al. (2010).

Sequential Derivatization Orthogonal Protecting Groups Medicinal Chemistry

Optimal Research and Procurement Application Scenarios for ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate


Prodrug-Based Carbonic Anhydrase Inhibitor Development Requiring Intracellular Activation

This compound is the optimal starting material for medicinal chemistry programs developing carbonic anhydrase inhibitors that require intracellular esterase-mediated prodrug activation. The acetoxymethyl group is cleaved inside cells to generate the active 4-hydroxy metabolite, which is then coupled to benzenesulfonamide moieties to produce potent hCA II inhibitors with Kd values as low as 70 nM. The high-resolution co-crystal structure (PDB 3M3X, 1.68 Å) provides a validated template for structure-based optimization [1].

Convergent Synthesis of Targeted Covalent Inhibitors Leveraging Predictable Sigma Complex Reactivity

For programs designing targeted covalent inhibitors, the 5-nitropyrimidine core of this compound offers predictable, regioselective sigma complex formation with nucleophiles. As established by Biffin et al. (1969), nucleophilic attack occurs specifically at the methoxy-unsubstituted position of the pyrimidine ring, a property that enables rational design of covalent warheads with defined attachment sites [2]. The acetoxymethyl protecting group preserves the 4-position for subsequent functionalization after the covalent trapping step.

Building Block Procurement for Multi-Step Parallel Synthesis Libraries

For high-throughput medicinal chemistry groups constructing parallel synthesis libraries of 4-substituted 5-nitropyrimidines, this compound reduces synthetic complexity by providing an orthogonal protecting group at the 4-position. The acetate ester can be selectively removed under mild conditions (pH 9–10) to reveal the free hydroxyl, which can then be diversified into ethers, esters, or amines. This avoids the 1–2 additional protection/deprotection steps required if starting from 4-chloro-6-methoxy-5-nitropyrimidine, directly impacting library production timelines and costs [3].

Crystallographic Fragment Screening and Structure-Based Drug Design

The 6-methoxy-5-nitropyrimidine scaffold has been successfully co-crystallized with human carbonic anhydrase II at high resolution (1.68 Å), demonstrating its suitability as a validated fragment for crystallography-based screening campaigns. Procurement of this compound enables direct soaking experiments into pre-formed hCA II crystals, with the acetoxymethyl group providing a synthetic handle for fragment growing without requiring re-synthesis of the core scaffold [1].

Quote Request

Request a Quote for ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.